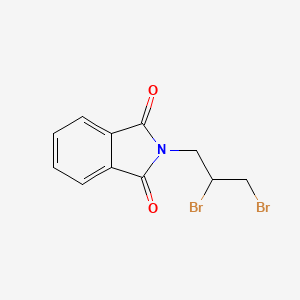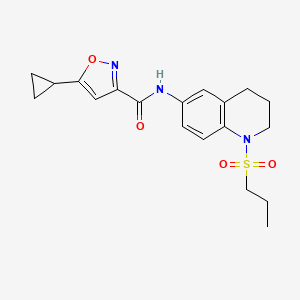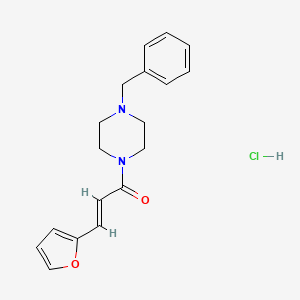![molecular formula C6H4BrClN4 B2840248 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1610045-39-0](/img/structure/B2840248.png)
6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
描述
6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with the molecular formula C6H4BrClN4 and a molecular weight of 247.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a triazolopyrazine core. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
准备方法
The synthesis of 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.
Cyclization: Intramolecular cyclization of the propargylic derivatives is catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to form the final triazolopyrazine structure.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
化学反应分析
6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds, such as:
6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine: Lacks the chlorine and methyl groups, which may affect its reactivity and biological activity.
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine: Lacks the bromine atom, which can influence its chemical properties and applications.
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine: Lacks both bromine and chlorine atoms, making it less reactive in certain substitution reactions.
The presence of bromine, chlorine, and methyl groups in this compound makes it unique and versatile for various applications in research and industry.
属性
IUPAC Name |
6-bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-3-10-11-6-5(8)9-4(7)2-12(3)6/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAFXDZUEAMBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(N=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![10-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2840167.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2840174.png)
![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/new.no-structure.jpg)
![4-{[(5Z)-3-(2,3-DIMETHYLPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID](/img/structure/B2840178.png)
![5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2840179.png)
![3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate](/img/structure/B2840180.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride](/img/structure/B2840183.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2840184.png)
![1-((1R,5S)-8-((E)-4-methylstyrylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2840185.png)
![(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2840186.png)
![N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide](/img/structure/B2840187.png)
